molecular formula C23H39NO B4989872 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine

Cat. No.: B4989872
M. Wt: 345.6 g/mol
InChI Key: QPTNACNCPVHNQZ-UHFFFAOYSA-N
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Description

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and a phenoxy group substituted with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,6-di(propan-2-yl)phenol, which is then reacted with an appropriate halogenated hexane derivative to form 6-[2,6-di(propan-2-yl)phenoxy]hexane.

    Piperidine Substitution: The phenoxy intermediate is then reacted with piperidine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: This compound shares the isopropyl-substituted phenyl group but differs in its overall structure and applications.

    2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate: Another related compound with similar structural features but distinct chemical properties and uses.

Uniqueness

1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]piperidine is unique due to its combination of a piperidine ring and a phenoxy group with isopropyl substitutions. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-19(2)21-13-12-14-22(20(3)4)23(21)25-18-11-6-5-8-15-24-16-9-7-10-17-24/h12-14,19-20H,5-11,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTNACNCPVHNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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